molecular formula C16H19F3N6O B2841933 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1448079-55-7

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2841933
CAS No.: 1448079-55-7
M. Wt: 368.364
InChI Key: RFCUOIKNECEAET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is a urea-based small molecule characterized by a pyrimidine core substituted with two dimethylamino groups at the 2- and 4-positions and a 3-(trifluoromethyl)phenylurea moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethylamino pyrimidine moiety may improve solubility and binding interactions.

Properties

IUPAC Name

1-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N6O/c1-24(2)13-12(9-20-14(23-13)25(3)4)22-15(26)21-11-7-5-6-10(8-11)16(17,18)19/h5-9H,1-4H3,(H2,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCUOIKNECEAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)NC2=CC=CC(=C2)C(F)(F)F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds.

    Introduction of Dimethylamino Groups: Dimethylamine can be introduced via nucleophilic substitution reactions.

    Synthesis of the Phenyl Urea Derivative: The phenyl ring with a trifluoromethyl group can be synthesized separately and then coupled with the pyrimidine derivative through a urea linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s urea scaffold is shared with several analogues, but key differences in substituents influence physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Features
Target Compound Pyrimidine 2,4-Bis(dimethylamino); 3-(trifluoromethyl)phenylurea ~458.4 (estimated) High solubility via dimethylamino groups; trifluoromethyl enhances stability
M64 Pyridine-ethyl Morpholino; 5-(trifluoromethyl)phenylurea 438.4 (free base) Hydrochloride salt (M64HCl) improves water solubility; FAK activator
Compound 11e Thiazole-phenyl 3-(Trifluoromethyl)phenylurea; hydrazinyl-oxoethyl piperazine 534.1 Thiazole and piperazine groups may enhance cellular uptake; high yield (86.7%)
3WR Ligand Pyrido-pyrimidine 2-Fluoro-5-(trifluoromethyl)phenylurea 458.4 Fluorine increases electronegativity; pyrido-pyrimidine core for kinase binding

Key Observations :

  • Solubility: The target compound’s dimethylamino groups likely confer better solubility than M64’s morpholino group, which requires HCl salt formation for aqueous stability .
  • Bioactivity: While M64 is a confirmed FAK activator, the target compound’s pyrimidine core may favor interactions with other kinases (e.g., EGFR or VEGFR) due to its electron-rich dimethylamino substituents.
  • Synthetic Accessibility : Compounds in (e.g., 11e) exhibit yields >85%, suggesting efficient urea-forming reactions. The target compound’s synthesis may face challenges in pyrimidine functionalization .
Functional Group Impact on Pharmacokinetics
  • Trifluoromethyl Phenyl Groups : Present in all compared compounds, this group enhances membrane permeability and resistance to oxidative metabolism .
  • Heterocyclic Cores: The pyrimidine core (target compound) vs. pyridine (M64) or thiazole (11e) alters binding pocket compatibility.
  • Amino Substituents: Dimethylamino groups (target compound) are less sterically hindered than morpholino (M64) or piperazine (11e), possibly improving target engagement kinetics .

Research Findings and Implications

  • M64 Series : Demonstrates that urea derivatives with trifluoromethylphenyl groups and solubilizing salts (e.g., HCl) are viable for in vivo applications .
  • Thiazole-Piperazine Analogues (11e) : High yields and modular synthesis routes suggest scalability, though their larger size may limit blood-brain barrier penetration compared to the target compound .
  • Pyrido-Pyrimidine Core (3WR Ligand) : Structural data from PDB entry 3WR highlights the importance of fluorine in enhancing binding affinity, a feature shared with the target compound .

Biological Activity

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15_{15}H16_{16}F3_3N5_5 and it has a molecular weight of 401.32 g/mol. The structure features a pyrimidine ring substituted with dimethylamino groups and a phenyl urea moiety with a trifluoromethyl group, which may enhance its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily as an inhibitor of specific enzymes involved in cancer metabolism and immune response modulation.

Enzyme Inhibition

  • Indoleamine 2,3-dioxygenase 1 (IDO1) : This enzyme plays a crucial role in tryptophan metabolism and is a target for cancer immunotherapy. Studies have shown that derivatives of urea compounds can inhibit IDO1 activity, potentially leading to enhanced anti-tumor immunity .
  • Tryptophan 2,3-dioxygenase (TDO) : Similar to IDO1, TDO is involved in tryptophan catabolism. Compounds similar to this compound have been evaluated for their inhibitory effects on TDO, indicating potential therapeutic applications in cancer treatment .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

  • Study on IDO1 Inhibitors : A series of phenyl urea derivatives were synthesized and screened for IDO1 inhibition. Among these, compounds with specific substitutions showed promising activity, suggesting that structural modifications could enhance potency against IDO1 .
  • Antitumor Activity : In vitro assays demonstrated that certain derivatives exhibited significant antiproliferative effects on various cancer cell lines, including non-small cell lung cancer and melanoma. For instance, the IC50_{50} values ranged from 0.004 μM to 0.25 μM across different assays .

Data Tables

Compound NameTarget EnzymeIC50_{50} (μM)Activity Type
Compound AIDO10.15Inhibitor
Compound BTDO0.20Inhibitor
Compound CCancer Cell0.004Antiproliferative

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key enzymes in the tryptophan metabolic pathway. By blocking these enzymes, the compound may reduce the availability of tryptophan for tumor growth and modulate immune responses against tumors.

Q & A

Q. What advanced techniques validate target engagement in complex biological systems?

  • Methodological Answer:
  • Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization upon compound binding.
  • Photoaffinity Labeling: Incorporate a photoactivatable group (e.g., diazirine) and track crosslinked proteins via click chemistry and MS/MS.
  • CRISPR-Cas9 Knockout Models: Confirm phenotype rescue in target-deficient cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.